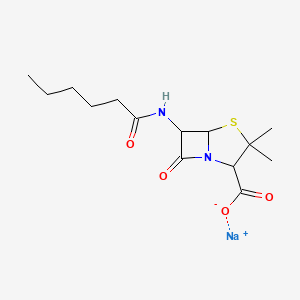

Sodium 6-hexanamidopenicillanate

Description

Sodium 6-hexanamidopenicillanate (CAS: 575-47-3; EC: 209-387-2) is a semisynthetic penicillin derivative derived from 6-aminopenicillanic acid (6-APA), a core β-lactam structure. The compound is characterized by a hexanamido (hexanamide) side chain at the 6-position of the penicillin nucleus. This modification aims to enhance stability against β-lactamases or alter pharmacokinetic properties compared to earlier penicillins .

Properties

CAS No. |

575-47-3 |

|---|---|

Molecular Formula |

C14H21N2NaO4S |

Molecular Weight |

336.38 g/mol |

IUPAC Name |

sodium;6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H22N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1 |

InChI Key |

PGGDFLXSXDLMKV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-hexanamidopenicillanate typically involves the reaction of penicillin derivatives with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-hexanamidopenicillanate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Scientific Research Applications

Sodium 6-hexanamidopenicillanate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological research to study its effects on different biological systems.

Medicine: Investigated for its potential therapeutic applications, including its antibacterial properties.

Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of sodium 6-hexanamidopenicillanate involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other penicillin derivatives, which target the penicillin-binding proteins in bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Penicillin Derivatives

Structural and Functional Group Analysis

The antibacterial efficacy and resistance profiles of penicillin derivatives are heavily influenced by the substituent at the 6-position. Below is a comparative analysis of Sodium 6-hexanamidopenicillanate with two clinically relevant analogs: Cloxacillin Sodium and Mezlocillin Sodium .

Table 1: Structural and Pharmacological Comparison

Key Findings from Research

Cloxacillin Sodium: The bulky 3-(2-chlorophenyl) isoxazole group sterically hinders β-lactamase activity, conferring resistance to staphylococcal penicillinases. This makes it effective against methicillin-sensitive Staphylococcus aureus (MSSA) . Limited activity against Gram-negative bacteria due to poor penetration through outer membranes.

Mezlocillin Sodium: The polar imidazolidinone-sulfonyl side chain enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacter spp., but sacrifices β-lactamase stability . Requires co-administration with β-lactamase inhibitors (e.g., clavulanic acid) in resistant infections.

However, the lack of bulky aromatic or heterocyclic groups likely renders it susceptible to β-lactamase hydrolysis . No clinical studies were identified in the provided evidence, but its structural similarity to early penicillin derivatives (e.g., ampicillin) suggests a possible narrow spectrum targeting Gram-positive organisms.

Stability and Hypersensitivity Considerations

- Stability : this compound’s aliphatic side chain may confer greater acid stability than benzylpenicillin (), but less than Cloxacillin’s rigid isoxazole group.

- Hypersensitivity : Like all β-lactams, it may trigger IgE-mediated reactions. Polylysine conjugates of similar compounds () have been used to study penicillin allergy mechanisms.

Biological Activity

Sodium 6-hexanamidopenicillanate is a sodium salt derivative of 6-hexanamidopenicillanic acid, classified as a beta-lactam antibiotic. It exhibits significant biological activity, particularly against various Gram-positive bacteria, including strains resistant to other antibiotics. This article details its biological mechanisms, comparative studies, and relevant research findings.

This compound features a beta-lactam ring essential for its antibacterial properties, along with an amide side chain that enhances its pharmacological effectiveness. The compound's mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : It binds to penicillin-binding proteins (PBPs), disrupting the synthesis of the bacterial cell wall, leading to cell lysis and death.

- Synergistic Effects : When combined with other antibiotics such as aminoglycosides or macrolides, it can enhance antibacterial efficacy and reduce resistance development.

Antibacterial Efficacy

This compound has been shown to possess potent antibacterial activity against a variety of Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Resistance Status |

|---|---|---|

| Staphylococcus aureus | 0.5 | Methicillin-resistant |

| Streptococcus pneumoniae | 0.25 | Sensitive |

| Enterococcus faecalis | 1 | Resistant |

| Listeria monocytogenes | 0.125 | Sensitive |

This data indicates that this compound is particularly effective against resistant strains, making it a valuable option in antibiotic therapy.

Comparative Analysis with Other Beta-Lactams

The following table compares this compound with other beta-lactam antibiotics regarding their unique features and spectrum of activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Penicillin G | Natural Penicillin | Broad-spectrum; susceptible to beta-lactamases |

| Amoxicillin | Semi-synthetic | Enhanced oral bioavailability; broader spectrum |

| Cloxacillin | Semi-synthetic | Resistant to staphylococcal penicillinase |

| Piperacillin | Extended-spectrum | Effective against Pseudomonas aeruginosa |

| This compound | Sodium salt derivative | Effective against resistant strains; unique side chain |

This comparison highlights the unique antibacterial properties of this compound, particularly its effectiveness against resistant bacterial strains.

Case Studies and Research Findings

Recent studies have investigated the biological activity and potential applications of this compound:

- Study on Synergistic Effects : A study published in Antimicrobial Agents and Chemotherapy demonstrated that combining this compound with aminoglycosides significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Resistance Mechanism Investigation : Research focused on the interactions between this compound and beta-lactamase enzymes revealed insights into how this compound can evade degradation by certain resistance mechanisms .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating severe infections caused by antibiotic-resistant bacteria. Preliminary results suggest promising outcomes in patient recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.